Sideroxylin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSQOGJCHBXLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185144 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-87-0 | |

| Record name | Sideroxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sideroxylin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sideroxylin, a C-methylated flavone, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented, alongside visualizations of its known signaling pathways, to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is chemically known as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one.[1] It belongs to the flavonoid subclass of monomethoxyflavones.[1]

Chemical Structure:

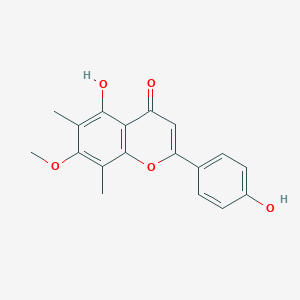

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one[1] |

| Molecular Formula | C₁₈H₁₆O₅[1] |

| CAS Number | 3122-87-0[1] |

| Synonyms | 4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone, Sideroxyline[1] |

Physicochemical and Spectral Properties

Physicochemical Properties

This compound is a yellow powder.[2] Its solubility has been reported in various organic solvents, making it amenable to a range of experimental conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 312.3 g/mol [1] |

| Physical Description | Yellow powder[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Spectral Properties

Table 3: Spectral Properties of this compound

| Spectroscopic Technique | Observed Characteristics |

| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands: Band I in the range of 300-380 nm and Band II in the range of 240-295 nm. Specific λmax values for this compound are not consistently reported. |

| Infrared (IR) Spectroscopy | Specific IR absorption data for this compound is not readily available in the public domain. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR have been used for structural confirmation. Specific chemical shift data is not widely published. |

| Mass Spectrometry (MS) | Mass spectral data has been utilized for the identification of this compound in plant extracts, with characteristic fragmentation patterns observed. |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further therapeutic investigation.

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against ovarian and breast cancer cell lines.

-

Ovarian Cancer: It has been shown to suppress cell proliferation and induce apoptosis in ovarian cancer cells. The mechanism of action involves the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and an increase in lipid peroxidation.[1]

-

Breast Cancer: this compound also displays antiproliferative effects against breast cancer cells.

Signaling Pathways in Anticancer Activity:

This compound's anticancer effects are mediated through the modulation of key signaling pathways:

-

PI3K/Akt Pathway: This pathway is often hyperactivated in cancer and promotes cell survival. This compound has been shown to influence this pathway, contributing to its pro-apoptotic effects.[1]

-

MAPK Pathway: this compound activates the phosphorylation of several components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1] This activation can lead to the induction of apoptosis.

Caption: this compound-induced signaling pathways leading to apoptosis in cancer cells.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

-

Inhibition of Inflammatory Mediators: It downregulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key players in the inflammatory response.[2]

Signaling Pathways in Anti-inflammatory Activity:

The anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory signaling cascades:

-

NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2]

-

MAPK and STAT Pathways: It also inhibits the phosphorylation of ERK, c-Jun (part of the AP-1 transcription factor), STAT-1, and STAT-3, further contributing to its anti-inflammatory effects.[2]

Caption: this compound's inhibitory effects on pro-inflammatory signaling pathways.

Antimicrobial Activity

This compound has been reported to possess antimicrobial activity, notably against the bacterium Staphylococcus aureus.[1]

Experimental Protocols

This section provides an overview of methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation

A common method for the extraction of this compound and related compounds from plant material, such as Eucalyptus foliage, involves sonication followed by chromatographic separation.

Protocol: Sonication-Assisted Extraction and HPLC Purification

-

Sample Preparation: Dry and grind the plant material to a fine powder.

-

Extraction:

-

Suspend the powdered material in an extraction solvent (e.g., 7% water in acetonitrile with 0.1% trifluoroacetic acid).

-

Sonicate the suspension for approximately 5-10 minutes.

-

Filter the extract to remove solid plant debris.

-

-

Purification:

-

Subject the crude extract to High-Performance Liquid Chromatography (HPLC) for purification of this compound. A reversed-phase C18 column is typically used.

-

Monitor the elution profile using a UV detector, collecting the fraction corresponding to the this compound peak.

-

Confirm the purity of the isolated fraction using analytical HPLC and spectroscopic methods.

-

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Anti-inflammatory Assays

Protocol: Albumin Denaturation Assay

-

Preparation of Reagents:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, diluted with phosphate-buffered saline).

-

-

Assay Procedure:

-

To 0.2 mL of the BSA solution, add 2.8 mL of phosphate-buffered saline (pH 7.4) and 2 mL of the this compound solution.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 57°C for 3 minutes.

-

After cooling, measure the absorbance of the solution at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

In Vitro Anticancer Assays

Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., ovarian or breast cancer cells) in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

-

Conclusion

This compound is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties, along with practical experimental methodologies. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens avenues for the development of novel therapeutic strategies targeting cancer and inflammatory diseases. Further research is encouraged to fully characterize its spectral properties, explore its full range of biological effects, and optimize its potential for clinical applications.

References

The Biological Activity of Sideroxylin: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactive Potential of Sideroxylin from Callistemon lanceolatus

This compound, a C-methylated flavone isolated from the leaves of Callistemon lanceolatus (Sm.) Sweet, commonly known as the bottlebrush tree, has emerged as a promising natural compound with a spectrum of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anticancer, anti-inflammatory, and antioxidant properties, with a focus on its mechanisms of action, relevant quantitative data, and detailed experimental methodologies.

Anticancer Activity: Targeting Ovarian Cancer

This compound has demonstrated significant potential as an anticancer agent, particularly against ovarian cancer. Studies on human ovarian cancer cell lines, ES2 and OV90, have revealed its ability to inhibit cell proliferation and induce programmed cell death (apoptosis).[1] While specific IC50 values for this compound's effect on the proliferation of ES2 and OV90 cells are not explicitly stated in the reviewed literature, the mechanistic pathways of its anticancer action have been elucidated.

Mechanism of Action

This compound's anticancer effects are multifaceted, involving the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and an increase in lipid peroxidation within ovarian cancer cells.[1] This cascade of events ultimately leads to DNA fragmentation and apoptosis.

The signaling pathways implicated in this compound-induced apoptosis include the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) pathways. This compound treatment leads to the activation of key proteins in the MAPK signaling cascade, including ERK1/2, JNK, and p38.[1]

Experimental Protocols

MTT Assay for Cell Proliferation:

The antiproliferative activity of this compound on ovarian cancer cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: ES2 and OV90 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. While a specific IC50 value for its nitric oxide inhibitory activity in RAW 264.7 cells is not available in the reviewed literature, its mechanism of action has been investigated.

Mechanism of Action

This compound has been shown to downregulate the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This anti-inflammatory effect is mediated through the suppression of several signaling pathways, including:

-

MAPK Pathway: Inhibition of ERK and c-Jun phosphorylation.

-

STAT Pathway: Limitation of STAT-1 and STAT-3 phosphorylation.

-

NF-κB Pathway: Prevention of the translocation of the p65 subunit into the nucleus.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

The inhibitory effect of this compound on NO production is commonly measured using the Griess assay in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antioxidant Activity

While the antioxidant potential of crude extracts from Callistemon lanceolatus has been reported, specific quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for isolated this compound, are not currently available in the public domain. However, based on the activities of the plant extracts, this compound is presumed to contribute to the overall antioxidant capacity.

Experimental Protocols

DPPH Radical Scavenging Assay:

-

Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

ABTS Radical Cation Scavenging Assay:

-

ABTS Radical Generation: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction Mixture: The ABTS radical solution is diluted with ethanol to a specific absorbance, and then mixed with various concentrations of this compound.

-

Absorbance Measurement: The absorbance is measured at 734 nm after a 6-minute incubation. The percentage of inhibition is calculated.

Isolation of this compound from Callistemon lanceolatus

A general method for the isolation of chemical constituents from the leaves of Callistemon lanceolatus involves solvent extraction followed by column chromatography.[2]

Experimental Protocol

-

Extraction: Dried and powdered leaves of Callistemon lanceolatus are extracted with methanol.

-

Adsorption: The methanol extract is adsorbed onto silica gel (60-120 mesh).

-

Column Chromatography: The adsorbed extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like petroleum ether and gradually increasing the polarity with chloroform and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify and isolate this compound. Further purification can be achieved using techniques like preparative HPLC.

Data Presentation

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Cell Line/Model | Key Findings | Quantitative Data |

| Anticancer | Human Ovarian Cancer Cells (ES2, OV90) | Decreased cell proliferation, induced apoptosis, caused mitochondrial dysfunction, increased ROS and lipid peroxidation.[1] | IC50 values not explicitly reported in the reviewed literature. |

| Anti-inflammatory | Murine Macrophage Cells (RAW 264.7) | Downregulated nitric oxide and TNF-α production. | IC50 value for NO inhibition not explicitly reported in the reviewed literature. |

| Antioxidant | In vitro assays (DPPH, ABTS) | Contributes to the antioxidant activity of Callistemon lanceolatus extracts. | IC50 values for isolated this compound not reported in the reviewed literature. |

Visualizations

Signaling Pathways

Caption: Anticancer signaling pathway of this compound in ovarian cancer cells.

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for the MTT cell proliferation assay.

Caption: Experimental workflow for the Griess assay for nitric oxide determination.

References

- 1. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejpmr.com [ejpmr.com]

Sideroxylin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Sideroxylin, a flavonoid found in plants such as Syncarpia glomulifera. The document details its mechanism of action, summarizes available quantitative data, provides comprehensive experimental protocols for key assays, and visualizes the involved signaling pathways.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage and N11 microglia cell lines, this compound has been shown to be a potent anti-inflammatory agent.

The principal mechanisms of action include:

-

Downregulation of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production: this compound significantly inhibits the production of the pro-inflammatory mediator nitric oxide. It also downregulates the production of the key pro-inflammatory cytokine, TNF-α.

-

Inhibition of the NF-κB Signaling Pathway: A crucial aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It achieves this by preventing the translocation of the p65 subunit into the nucleus, a critical step for the transcription of pro-inflammatory genes.

-

Modulation of the MAPK and STAT Signaling Pathways: this compound has been observed to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (c-Jun). Furthermore, it limits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1) and STAT-3, which are involved in cytokine signaling.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound. It is important to note that while the inhibitory effects on various pro-inflammatory markers have been qualitatively described, specific IC50 values for all markers are not yet fully available in the published literature.

| Inflammatory Mediator | Cell Line | Stimulant(s) | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages, N11 Microglia | LPS and IFN-γ | <10 µg/mL | |

| TNF-α | RAW 264.7 Macrophages, N11 Microglia | LPS and IFN-γ | Data not available | |

| Interleukin-6 (IL-6) | Not Reported | Not Reported | Data not available | |

| Interleukin-1β (IL-1β) | Not Reported | Not Reported | Data not available |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Induction of Inflammation

-

Cell Lines:

-

RAW 264.7 murine macrophage cell line.

-

N11 murine microglial cell line.

-

-

Culture Conditions:

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Induction of Inflammation:

-

Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce inflammation by adding a combination of Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the cell culture medium.

-

Incubate for a further 24 hours or a time course as required by the specific assay.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After the 24-hour incubation with this compound and inflammatory stimuli, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

-

TNF-α, IL-6, and IL-1β Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound and inflammatory stimuli.

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

-

Typically, the procedure involves adding the supernatant to wells pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

-

Western Blotting for Signaling Proteins (p-ERK, p-c-Jun, p-STAT1, p-STAT3)

-

Principle: Western blotting is used to detect and quantify the levels of specific phosphorylated (activated) proteins in cell lysates.

-

Procedure:

-

After a shorter incubation period with this compound and stimuli (e.g., 15-60 minutes, depending on the signaling pathway), wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, c-Jun, STAT-1, or STAT-3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies for the total forms of the respective proteins or a housekeeping protein like β-actin or GAPDH.

-

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

-

Principle: This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and its inhibition by this compound.

-

Procedure:

-

Grow cells on sterile glass coverslips in a 24-well plate.

-

Treat the cells with this compound and inflammatory stimuli as described previously (typically for a shorter duration, e.g., 30-60 minutes).

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

The localization of the p65 subunit (green fluorescence) in relation to the nucleus (blue fluorescence) is observed and can be quantified using image analysis software.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory properties.

Sideroxylin: A Phytochemical Investigation into its Role in Traditional Bush Medicine

Abstract: This document provides a comprehensive technical overview of sideroxylin, a C-methylated flavone, with a specific focus on its role and validation within the context of traditional Australian bush medicine. Drawing from contemporary scientific literature, this paper details the known biological activities of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental methodologies for the principal assays are provided to support reproducibility and further research. Furthermore, key signaling pathways modulated by this compound are visually represented using Graphviz diagrams, offering a clear depiction of its molecular mechanisms of action. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who are interested in the scientific validation and potential therapeutic applications of compounds derived from traditional medicinal flora.

Introduction: this compound and its Ethnobotanical Context

This compound is a naturally occurring monomethoxyflavone (4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone) that has been isolated from several plant species, including various Eucalyptus species, Callistemon lanceolatus, and Syncarpia glomulifera.[1] While the broad medicinal use of Eucalyptus species in traditional Aboriginal medicine is well-documented, particularly for respiratory ailments and as an antiseptic, the specific traditional knowledge surrounding this compound itself is not explicitly recorded.[2][3] However, recent scientific inquiry has provided a strong link between the compound's bioactivity and the traditional use of the plants from which it is derived.

A pivotal study has identified this compound as a potent anti-inflammatory agent in Syncarpia glomulifera.[4] The resin from this plant, also known as the turpentine tree, has a documented history of use by the D'harawal people of Western Sydney for healing inflamed sores and ulcers.[4] The discovery of this compound's significant anti-inflammatory properties within this traditionally used plant provides a modern scientific validation of ancient Indigenous knowledge, bridging the gap between ethnobotany and pharmacology. This whitepaper will delve into the scientific evidence that substantiates the therapeutic potential of this compound, likely a key contributor to the medicinal efficacy of these traditional remedies.

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its performance in various in vitro bioassays. The following tables summarize the key quantitative data from studies investigating its anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

The primary evidence for this compound's anti-inflammatory effects comes from its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response, in macrophage and microglia cell lines.

| Bioassay | Cell Line | Stimulant | IC₅₀ Value (μg/mL) | Reference |

| Nitric Oxide (NO) Downregulation | RAW 264.7 (Macrophage) | LPS & IFN-γ | <10 | [4] |

| Nitric Oxide (NO) Downregulation | N11 (Microglia) | LPS & IFN-γ | <10 | [4] |

| Table 1: this compound Anti-inflammatory Activity |

Antimicrobial Activity

This compound has demonstrated notable antifungal activity, particularly against various species of Candida, which are common opportunistic human pathogens.

| Microorganism | Assay Type | MIC Value (μg/mL) | Reference |

| Candida krusei | Microdilution | 0.031 | |

| Candida guillermondii | Microdilution | 0.201 | |

| Candida albicans | Microdilution | 0.245 | |

| Table 2: this compound Antifungal Activity |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival. Studies have shown its ability to interfere with the NF-κB and MAPK signaling cascades, which are critical in the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the translocation of the p65 subunit into the nucleus.[4]

Caption: this compound inhibits the NF-κB pathway by preventing p65 translocation.

Modulation of the MAPK and STAT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also crucial in mediating inflammatory responses. This compound has been found to suppress the phosphorylation of key proteins in these cascades, including ERK, c-Jun, STAT-1, and STAT-3, thereby reducing the downstream inflammatory output.[4] In its anticancer role, this compound activates the phosphorylation of ERK1/2, JNK, and p38 MAPK proteins in ovarian cancer cells.

Caption: this compound suppresses MAPK and STAT pathway phosphorylation.

Detailed Experimental Protocols

To ensure the reproducibility and further development of research on this compound, this section provides detailed methodologies for the key experiments cited in this paper.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the color intensity, which is proportional to the number of viable cells, is measured spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well flat-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include wells with untreated cells (negative control) and vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Reading: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Nitric Oxide Production Measurement (Griess Assay)

The Griess assay is used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a purple azo compound. The intensity of the color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described for the MTT assay. Following the pre-treatment period (e.g., 2 hours), stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

-

Griess Reagent Addition: Add an equal volume (50-100 µL) of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the standards and samples.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect the presence and relative abundance of specific proteins, such as the phosphorylated (activated) forms of ERK, JNK, and other signaling proteins.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein (e.g., anti-phospho-ERK), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion and Future Directions

The scientific evidence strongly supports the role of this compound as a key bioactive compound underlying the traditional medicinal use of plants like Syncarpia glomulifera. Its potent anti-inflammatory and promising antimicrobial activities, coupled with a growing understanding of its molecular mechanisms, position this compound as a valuable lead compound for the development of new therapeutics. The validation of its efficacy in the context of traditional bush medicine not only highlights the importance of preserving Indigenous knowledge but also provides a scientifically-backed foundation for its further investigation.

Future research should focus on:

-

In vivo studies: To confirm the anti-inflammatory and antimicrobial efficacy of this compound in animal models of disease.

-

Pharmacokinetic and safety profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

-

Synergistic effects: To investigate whether this compound acts synergistically with other phytochemicals present in the traditional medicinal plant extracts.

-

Broader screening: To identify and quantify this compound in a wider range of traditionally used medicinal plants to expand its ethnobotanical relevance.

By continuing to explore the intersection of traditional knowledge and modern science, compounds like this compound offer significant promise for addressing contemporary health challenges.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of tetragocarbone C and this compound as the most potent anti-inflammatory components of Syncarpia glomulifera - PubMed [pubmed.ncbi.nlm.nih.gov]

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Sideroxylin, a C-methylated flavone found in various plant species, has emerged as a promising natural compound with significant pharmacological potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anticancer and anti-inflammatory properties. It delves into the molecular mechanisms, key signaling pathways, and quantitative efficacy data derived from in vitro studies. Furthermore, this document details the experimental protocols for core assays used to evaluate its bioactivity and presents visual workflows and pathway diagrams to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting this compound and its related flavonoids as viable candidates for future therapeutic agents.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitously found in plants, known for a wide array of health benefits, including antioxidant, anti-inflammatory, and anticancer activities. This compound (4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone) is a notable C-methylated flavone, a structural characteristic that can enhance metabolic stability and membrane permeability, thereby improving bioavailability and biological effects.

This compound has been isolated from several plant sources, including Callistemon lanceolatus, Syncarpia glomulifera, and various Eucalyptus species. Its unique structure contributes to its potent biological activities, which are currently being explored for therapeutic applications.

Anticancer Potential

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines, positioning it as a compound of interest for oncological research.

In Vitro Efficacy

Studies have shown that this compound effectively suppresses cell proliferation and induces apoptosis in human ovarian cancer cells (ES2 and OV90) and breast cancer cells (MDA-MB-231 and MCF-7)[1][2]. The cytotoxic effects are dose-dependent, leading to a reduction in viable cancer cells.

Mechanism of Action

The anticancer mechanism of this compound is multifaceted. In ovarian cancer cells, it has been shown to induce mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane[1]. This event is a critical step in the intrinsic apoptosis pathway. Furthermore, this compound treatment leads to an increase in the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing significant oxidative stress that culminates in DNA fragmentation and programmed cell death[1].

This process is mediated through the activation of key signaling cascades. This compound activates the phosphorylation of proteins in the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) signaling pathways, including ERK1/2, JNK, and p38 MAPK[1]. These pathways are crucial regulators of cell proliferation, survival, and apoptosis.

Quantitative Data Summary: Anticancer Activity

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | Proliferation | 36.9 µM | [2] |

| This compound | MCF-7 (Breast Cancer) | Proliferation | 14.7 µM | [2] |

Note: Specific IC50 values for ES2 and OV90 ovarian cancer cells were not detailed in the cited literature, though significant dose-dependent reduction in proliferation was established.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for Sideroxylin Extraction and Purification from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sideroxylin, a C-methylated flavone, has garnered significant interest within the scientific community due to its promising pharmacological activities, including anticancer and anti-inflammatory effects. Found in various plant species, notably from the Myrtaceae family such as Eucalyptus, Callistemon, and Syncarpia species, effective extraction and purification of this compound are crucial for its further investigation and potential therapeutic application. These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, along with an overview of its known biological signaling pathways.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following tables summarize quantitative data related to the extraction and purification of this compound and related flavonoids. It is important to note that yields can vary significantly based on the plant species, geographical location, harvesting time, and the specific extraction and purification parameters employed.

Table 1: Comparison of this compound and Flavonoid Extraction Yields from Various Plant Sources and Methods

| Plant Source | Plant Part | Extraction Method | Solvent System | Extraction Time | Temperature | Yield | Reference |

| Eucalyptus spp. | Leaves | Sonication | 7% water in acetonitrile + 0.1% trifluoroacetic acid | 5 min | Room Temp. | Not specified for this compound | [1] |

| Eucalyptus globulus | Leaves | Ultrasound-assisted | 50% Ethanol | 60 min | 60°C | Not specified for this compound | [2][3] |

| Eucalyptus spp. | Foliage | Soxhlet | Light petroleum spirit:acetone (4:1) | 6 hours | Boiling point of solvent | ~92% recovery of sideroxylonals | [4] |

| Callistemon lanceolatus | Leaves | Maceration | Methanol | Not specified | Room Temp. | 35.8% w/w (crude extract) | [5] |

| Vernonia cinerea | Leaves | Soxhlet | 60% Ethanol | 2 hours | 60°C | Not specified for this compound | [6][7] |

Table 2: Purity and Recovery of Flavonoids Using Different Purification Techniques

| Compound | Purification Method | Stationary Phase | Mobile Phase / Eluent | Purity | Recovery | Reference |

| Flavonoids | Column Chromatography | Sephadex LH-20 | Methanol or Ethanol | High | Good | [8][9] |

| Flavonoids | Preparative HPLC | C18 | Methanol/Water or Acetonitrile/Water gradients | >95% | Good | [1][10][11] |

| Xanthoxylin | Column Chromatography followed by Recrystallization | Silica Gel | Ethyl acetate: petroleum ether (1:15) | 98.23% | 90.63% | [12] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for the extraction of flavonoids, including this compound, from Eucalyptus leaves.[2][13]

Materials:

-

Dried and powdered plant leaves

-

Ultrasonic homogenizer (40 kHz frequency)

-

70% Ethanol

-

Whatman No. 1 filter paper

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried, powdered leaf material and place it in a 250 mL flask.

-

Add 100 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.

-

Place the flask in the ultrasonic bath and sonicate at a frequency of 40 kHz for 30-40 minutes at a controlled temperature of 50-60°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Store the crude extract at 4°C for further purification.

Protocol 2: Soxhlet Extraction of this compound

This is a classical and exhaustive extraction method suitable for obtaining a high yield of this compound and related compounds.[4][6][14]

Materials:

-

Dried and powdered plant leaves

-

Soxhlet apparatus

-

Extraction thimble

-

Solvent system: Petroleum ether and Acetone (4:1 v/v)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Accurately weigh about 20 g of the dried, powdered leaf material and place it in an extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of the petroleum ether:acetone (4:1) solvent mixture.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.

-

Allow the extraction to proceed for approximately 6-8 hours, ensuring continuous siphoning of the solvent.

-

After extraction, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at 4°C until further purification.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes a general method for the initial purification of this compound from the crude extract using column chromatography.[8][9]

Materials:

-

Crude plant extract

-

Silica gel or Sephadex LH-20 for column packing

-

Glass column

-

Elution solvents: A gradient of hexane, ethyl acetate, and methanol

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates for monitoring separation

Procedure:

-

Prepare the column by packing it with a slurry of silica gel or Sephadex LH-20 in the initial, least polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

-

Begin elution with the least polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions of the eluate in test tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

-

Combine the fractions containing the compound of interest (this compound) based on the TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 4: High-Purity Purification by Preparative HPLC

For obtaining high-purity this compound for bioassays or structural elucidation, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[1][10][15]

Materials:

-

Partially purified this compound fraction from column chromatography

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 mm x 10 mm, 5 µm)

-

HPLC-grade solvents: Acetonitrile and water (with 0.1% formic acid)

-

0.22 µm syringe filters

Procedure:

-

Develop an analytical HPLC method to determine the optimal separation conditions for this compound.

-

Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.22 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution method, for example, starting with a higher concentration of water (e.g., 70%) and gradually increasing the concentration of acetonitrile over 30-40 minutes. The mobile phase should contain 0.1% formic acid to improve peak shape.

-

Inject the sample onto the column.

-

Monitor the elution at a suitable wavelength for this compound (e.g., around 270 nm or 340 nm).

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Caption: Workflow for this compound Extraction and Purification.

Caption: this compound's Effects on Key Signaling Pathways.

Discussion of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.[16]

-

PI3K/Akt Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[16] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. Activation of this pathway by this compound can lead to the induction of apoptosis in cancer cells.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is also activated by this compound.[16] This activation is linked to the induction of apoptosis and the regulation of cellular responses to stress.

-

NF-κB Pathway: this compound demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation of IκBα and the subsequent translocation of the p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[17][18]

These detailed protocols and application notes provide a comprehensive guide for the extraction, purification, and initial biological characterization of this compound for research and drug development purposes.

References

- 1. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound extraction optimization for bioactive molecules from Eucalyptus globulus leaves through antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacognostic study and anti-inflammatory activity of Callistemon lanceolatus leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 9. air.unimi.it [air.unimi.it]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]

- 12. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]

- 13. Ultrasound extraction optimization for bioactive molecules from Eucalyptus globulus leaves through antioxidant activity [ouci.dntb.gov.ua]

- 14. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Xanthoxylin Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalsciencebooks.info [globalsciencebooks.info]

Analysis of Sideroxylin Using High-Performance Liquid Chromatography (HPLC)

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Sideroxylin is hereby presented for researchers, scientists, and professionals in drug development.

Introduction

This compound, a C-methylated flavone, is a natural compound predominantly isolated from plants of the Eucalyptus and Callistemon species.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification and characterization in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy. This document provides a detailed application note and protocol for the analysis of this compound using HPLC.

Principle

The HPLC method for this compound analysis is typically based on reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol, often with an acid additive such as formic acid to improve peak shape and resolution. This compound, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by the polar mobile phase. Detection is commonly achieved using a Photodiode Array (PDA) detector, which provides spectral information, or a Mass Spectrometry (MS) detector for higher sensitivity and structural confirmation.

Quantitative Data Summary

The following table summarizes the quantitative data for the HPLC analysis of this compound and related compounds as reported in the literature.

| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | 38.17 | 311 | 296, 249, 207 | [4][5][6] |

| Gallic acid | 2.01 | 169 | 125 | [4][5][6] |

| Chlorogenic/Neochlorogenic acid | 2.21-2.25 | 353 | 233, 191 | [4][5][6] |

| Ferulic acid | 28.13 | 193 | 165 | [4][5][6] |

Experimental Protocols

Sample Preparation from Plant Material

This protocol is a general guideline for the extraction of this compound from plant materials such as Eucalyptus leaves or flowers.

Materials:

-

Air-dried and ground plant material

-

Methanol or a 4:1 mixture of light petroleum spirit and acetone

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

HPLC grade solvents (acetonitrile, water, formic acid)

-

Syringe filters (0.45 µm)

Procedure:

-

Extraction:

-

Soxhlet Extraction: Accurately weigh about 10 g of the dried, ground plant material and place it in a thimble. Extract the sample with a suitable solvent (e.g., 4:1 light petroleum spirit:acetone) for 6 hours in a Soxhlet apparatus.[7] A 92% recovery of related compounds, sideroxylonals, has been reported with this method.[7]

-

Ultrasonic Extraction: Alternatively, macerate the ground plant material in methanol and sonicate for a specified period (e.g., 30 minutes).[8] This method is faster and requires less solvent.

-

-

Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[5]

-

Sample Reconstitution: Dissolve a known amount of the crude extract in the HPLC mobile phase.

-

Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

HPLC-PDA-MS/MS Analysis

This protocol describes a typical reversed-phase HPLC method coupled with PDA and ESI-MS/MS detection for the analysis of this compound.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Photodiode Array (PDA) detector

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[5]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds with increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

PDA Detection: Monitor at a wavelength suitable for flavonoids, typically between 254 nm and 370 nm.

-

MS Detection: Operate in the negative ion mode.[5]

Method Validation

For quantitative analysis, the HPLC method should be validated according to international guidelines (e.g., AOAC, ICH). The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other peaks in the chromatogram.[9]

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against a series of known concentrations of a this compound standard. A correlation coefficient (r²) > 0.999 is generally considered acceptable.[10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[11]

-

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. RSD values < 2% are generally desirable.[10]

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with recovery rates between 97-105% being acceptable.[10]

Visualizations

Experimental Workflow

References

- 1. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H16O5 | CID 3083788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of tetragocarbone C and this compound as the most potent anti-inflammatory components of Syncarpia glomulifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC-PDA-ESI-MS/MS Profiling and Anti-Biofilm Potential of Eucalyptus sideroxylon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantifying Sideroxylin in Complex Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of sideroxylin, a C-methylated flavone with significant therapeutic potential, in complex biological matrices such as plasma, serum, and tissue homogenates. The methodologies described are based on established principles of bioanalytical chemistry, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Introduction

This compound, a C-methylated flavone isolated from plants like Callistemon lanceolatus, has demonstrated promising anticancer and anti-inflammatory activities. Its therapeutic potential is linked to the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed protocols for sample preparation and chromatographic analysis to ensure reliable and reproducible quantification of this compound.

Principle of Quantification Methods

The quantification of this compound in biological samples typically involves three key steps:

-

Sample Preparation: Extraction of this compound from the complex biological matrix and removal of interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

-

Chromatographic Separation: Separation of this compound from other sample components using HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection and Quantification: Detection of the separated this compound using a UV detector or a mass spectrometer. Mass spectrometry, particularly in tandem (MS/MS) mode, offers higher sensitivity and selectivity, allowing for the use of multiple reaction monitoring (MRM) for precise quantification.

Experimental Protocols

Reagents and Materials

-

This compound analytical standard (purity >98%)

-

Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., another flavone like diosmetin).

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA) or ice-cold acetonitrile/methanol for protein precipitation

-

Ethyl acetate or methyl tert-butyl ether (MTBE) for liquid-liquid extraction

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrices (plasma, serum, tissue homogenate) from appropriate sources.

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To 100 µL of the biological sample (plasma, serum, or tissue homogenate supernatant), add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and inject a portion of the solution into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample compared to PPT but is more labor-intensive.

-

To 200 µL of the biological sample, add the internal standard.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and concentration.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the pre-treated biological sample (e.g., plasma diluted with acidified water) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute this compound and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Start with 95% A and 5% B.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270 nm and 340 nm for flavones).

-

Injection Volume: 10-20 µL.

LC-MS/MS Method (for higher sensitivity and selectivity)

-

Chromatographic Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) compatible with the mass spectrometer.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for flavonoids.

-

MRM Transitions: These need to be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻, and the product ions (Q3) will be characteristic fragments.

-

Hypothetical MRM transitions for this compound (C16H12O6, MW: 300.26 g/mol ) would need to be determined empirically.

-

-

Instrument Parameters: Parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be optimized for each MRM transition to maximize signal intensity.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters that should be determined during method validation. The values presented are representative for the analysis of flavones in biological matrices and should be established specifically for this compound in your laboratory.

Table 1: HPLC-UV Method Performance (Hypothetical Values)

| Parameter | Plasma | Serum | Tissue Homogenate |

| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | 20 - 2000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.990 |

| LOD (ng/mL) | 3 | 3 | 7 |

| LOQ (ng/mL) | 10 | 10 | 20 |

| Recovery (%) | 85 - 95 | 83 - 96 | 75 - 90 |

| Intra-day Precision (%RSD) | < 10 | < 10 | < 15 |

| Inter-day Precision (%RSD) | < 12 | < 12 | < 15 |

Table 2: LC-MS/MS Method Performance (Hypothetical Values)

| Parameter | Plasma | Serum | Tissue Homogenate |

| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.995 |

| LOD (ng/mL) | 0.03 | 0.03 | 0.15 |

| LOQ (ng/mL) | 0.1 | 0.1 | 0.5 |

| Recovery (%) | 90 - 105 | 88 - 103 | 80 - 98 |

| Intra-day Precision (%RSD) | < 8 | < 8 | < 12 |

| Inter-day Precision (%RSD) | < 10 | < 10 | < 13 |

Stability Considerations

The stability of this compound in biological matrices should be thoroughly evaluated. Stability tests should include:

-

Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles.

-

Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.

-

Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over an extended period.

-

Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

It is recommended to add antioxidants or adjust the pH of the sample to improve the stability of flavonoids if degradation is observed.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Caption: PI3K/Akt Signaling Pathway and this compound's inhibitory action.

Caption: MAPK Signaling Cascade and modulation by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

Caption: General workflow for this compound quantification.

Application Notes and Protocols for In Vivo Animal Models in Sideroxylin Therapeutic Studies

Introduction